molecular formula C21H22ClF2N3O8S B12747887 1-Piperazinecarboxylic acid, 4-((4-(4-chlorophenoxy)-3,5-difluorophenyl)sulfonyl)-3-((hydroxyamino)carbonyl)-, 2-methoxyethyl ester, (3R)- CAS No. 637026-72-3

1-Piperazinecarboxylic acid, 4-((4-(4-chlorophenoxy)-3,5-difluorophenyl)sulfonyl)-3-((hydroxyamino)carbonyl)-, 2-methoxyethyl ester, (3R)-

Cat. No.: B12747887
CAS No.: 637026-72-3
M. Wt: 549.9 g/mol
InChI Key: PRIJGYZAOBNIPH-GOSISDBHSA-N
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Description

XL-784 free acid is a selective inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound has shown significant potential in inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 . Due to its potent inhibitory effects, XL-784 free acid is being explored for its therapeutic applications in various diseases, particularly those involving tissue remodeling and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XL-784 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of XL-784 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

XL-784 free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Scientific Research Applications

XL-784 free acid has a wide range of scientific research applications, including:

Mechanism of Action

XL-784 free acid exerts its effects by selectively inhibiting MMPs. It binds to the active site of these enzymes, preventing them from breaking down extracellular matrix components. This inhibition is achieved through the interaction of the compound with specific amino acid residues in the enzyme’s active site, leading to a conformational change that reduces the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of XL-784 Free Acid

XL-784 free acid is unique in its high selectivity for certain MMPs, such as MMP-2 and MMP-13, while exhibiting lower potency for MMP-1. This selectivity profile makes it particularly useful for targeting specific pathological conditions without affecting other MMPs that are important for normal physiological processes .

Properties

CAS No.

637026-72-3

Molecular Formula

C21H22ClF2N3O8S

Molecular Weight

549.9 g/mol

IUPAC Name

2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28)/t18-/m1/s1

InChI Key

PRIJGYZAOBNIPH-GOSISDBHSA-N

Isomeric SMILES

COCCOC(=O)N1CCN([C@H](C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F

Canonical SMILES

COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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